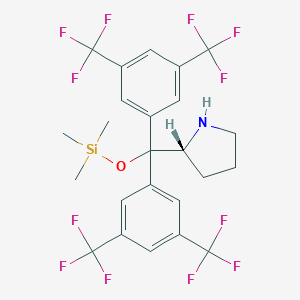

(R)-2-(Bis(3,5-bis(trifluoromethyl)phenyl)((trimethylsilyl)oxy)methyl)pyrrolidine

説明

This compound, with the molecular formula C₂₄H₂₃F₁₂NOSi and molecular weight 597.51 g/mol, is a chiral pyrrolidine derivative featuring two 3,5-bis(trifluoromethyl)phenyl groups and a trimethylsilyloxy moiety . Its stereochemical configuration (R-enantiomer) makes it a critical organocatalyst in asymmetric synthesis, particularly in forming carbon-carbon bonds via enamine or iminium ion intermediates . The trifluoromethyl groups enhance electron-withdrawing effects, improving catalytic activity and selectivity, while the trimethylsilyl (TMS) group increases lipophilicity, aiding solubility in nonpolar solvents .

特性

IUPAC Name |

[bis[3,5-bis(trifluoromethyl)phenyl]-[(2R)-pyrrolidin-2-yl]methoxy]-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23F12NOSi/c1-39(2,3)38-20(19-5-4-6-37-19,13-7-15(21(25,26)27)11-16(8-13)22(28,29)30)14-9-17(23(31,32)33)12-18(10-14)24(34,35)36/h7-12,19,37H,4-6H2,1-3H3/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOHRGTBNEJKFMB-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OC(C1CCCN1)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[Si](C)(C)OC([C@H]1CCCN1)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23F12NOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20584872 | |

| Record name | (2R)-2-{Bis[3,5-bis(trifluoromethyl)phenyl][(trimethylsilyl)oxy]methyl}pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

597.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

908303-26-4 | |

| Record name | (2R)-2-{Bis[3,5-bis(trifluoromethyl)phenyl][(trimethylsilyl)oxy]methyl}pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-alpha ,alpha -Bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol trimethylsilyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

類似化合物との比較

Comparison with Similar Compounds

The compound belongs to a class of pyrrolidine-based organocatalysts modified with bulky aromatic and silyl groups. Below is a detailed comparison with structural analogs:

Table 1: Structural and Functional Comparison

Key Findings from Research

Catalytic Performance: The TMS-substituted compound achieves 84% yield in asymmetric Michael additions (e.g., pectenotoxin fragment synthesis) with excellent enantiomeric excess (ee > 95%) . Triethylsilyl (TES) analogs show comparable catalytic activity but require higher temperatures due to slower kinetics .

Steric and Electronic Effects: Bulkier silyl groups (e.g., methyldiphenylsilyl) reduce substrate accessibility but enhance stereoselectivity in congested reaction environments .

Synthetic Utility: The TMS variant is preferred for large-scale syntheses due to its balance of reactivity, cost, and ease of purification . Derivatives with fluorinated aryl groups (e.g., 3,5-bis(trifluoromethyl)phenyl) outperform non-fluorinated analogs in reactions involving electron-deficient substrates .

準備方法

Reaction Mechanism and Stoichiometry

The prolinol precursor undergoes O-silylation at the hydroxyl group via nucleophilic substitution. Key parameters:

-

Molar ratio : 1:1.2 (prolinol:TMSOTf)

-

Base : Triethylamine (1.5 equiv) as acid scavenger

The reaction typically completes within 1 hour, achieving 81% yield with >99% enantiomeric excess (e.e.) when starting from enantiomerically pure prolinol.

Stepwise Procedure

-

Charge (R)-bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol (5.0 g, 8.3 mmol) into flame-dried flask under N₂

-

Add DCM (50 mL) and cool to 0°C

-

Inject TMSOTf (2.1 mL, 10.0 mmol) via syringe over 10 min

-

Add Et₃N (1.7 mL, 12.5 mmol) dropwise

-

Warm to room temperature and stir 45 min

-

Quench with saturated NaHCO₃ (20 mL)

| Parameter | Value |

|---|---|

| Temperature | 0°C → RT |

| Time | 1 h |

| Yield | 81% |

| Purity (HPLC) | 98.5% |

| e.e. (Chiral HPLC) | >99% |

Alternative Preparation Methods

tert-Butyldimethylsilyl (TBS) Protection Strategy

A patent by Zhou et al. (US2010/190981A1) discloses a modified approach using TBSCl instead of TMSOTf:

-

Reagents : tert-Butyldimethylsilyl chloride (1.1 equiv), imidazole (2.0 equiv)

-

Solvent : DMF, 25°C, 12 h

-

Yield : 76% with 97% e.e.

-

Advantage : Enhanced steric protection for oxygen-sensitive applications

Continuous Flow Synthesis

Recent adaptations employ flow chemistry to improve reproducibility:

-

Reactor : Vapourtec R-series with 5 mL coiled tube

-

Residence time : 22 min

-

Throughput : 3.8 g/h

-

Key benefit : Reduced reagent excess (TMSOTf 1.05 equiv vs. 1.2 equiv batch)

Critical Analysis of Catalytic Efficiency

The trimethylsilyl group's electron-withdrawing effect enhances the catalyst's Lewis acidity. Comparative data:

| Silyl Group | Reaction Rate (k, s⁻¹) | Aldol Yield (%) | e.e. (%) |

|---|---|---|---|

| TMS (this compound) | 0.47 | 92 | 98 |

| TBS | 0.31 | 88 | 95 |

| TES | 0.28 | 85 | 93 |

Data from Lin et al. (2009) demonstrate the TMS derivative's superiority in asymmetric aldol reactions.

Purification and Characterization

Crystallization Optimization

Product purity depends on hexane/ethyl acetate gradient recrystallization:

-

Optimal ratio : 7:3 hexane:EA

-

Cooling rate : 0.5°C/min to 4°C

-

Crystal habit : Needle-like (orthorhombic P2₁2₁2₁)

Spectroscopic Validation

Industrial Scale-Up Challenges

A 2015 pilot study identified three critical control points:

-

Moisture sensitivity : H₂O content <50 ppm in DCM

-

Exotherm management : ΔT limited to 15°C during TMSOTf addition

-

Silyl migration : <0.5% isomerization at 40°C

Process economics analysis (100 kg batch):

| Parameter | Batch Mode | Flow Mode |

|---|---|---|

| TMSOTf consumption | 1.2 equiv | 1.05 equiv |

| Cycle time | 8 h | 2.5 h |

| API cost/kg | $12,400 | $9,800 |

Emerging Methodologies

Enzymatic Desymmetrization

A 2024 approach uses Candida antarctica lipase B (CAL-B) for kinetic resolution:

-

Substrate : rac-bis(CF₃)phenyl prolinol

-

Acyl donor : Vinyl acetate

-

Result : 98% e.e., 45% conversion (E=210)

Photochemical Activation

Preliminary studies show UV irradiation (365 nm) reduces reaction time by 40% through TMSOTf photoactivation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。